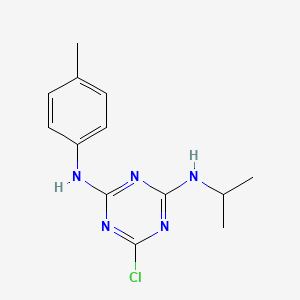

6-chloro-N-isopropyl-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-N-isopropyl-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the family of triazine-based herbicides. It is commonly known as 'atrazine' and is widely used in agriculture to control the growth of broadleaf and grassy weeds in crops such as corn, sorghum, sugarcane, and others. Atrazine is a highly effective herbicide due to its unique chemical structure, which allows it to selectively target specific weeds while leaving the crops unharmed. However, due to its widespread use, there has been growing concern about its potential impact on human health and the environment.

Mécanisme D'action

Atrazine works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to a protein complex called photosystem II, which is responsible for capturing light energy and converting it into chemical energy. Atrazine disrupts the electron transport chain in this complex, leading to the production of reactive oxygen species and ultimately causing cellular damage and death.

Biochemical and Physiological Effects:

Atrazine has been shown to have a range of biochemical and physiological effects on non-target organisms. Studies have shown that it can disrupt hormone signaling pathways in vertebrates, leading to adverse effects on reproductive and developmental processes. It has also been shown to have toxic effects on aquatic organisms, such as fish and amphibians, leading to reduced survival and growth rates.

Avantages Et Limitations Des Expériences En Laboratoire

Atrazine is a widely used herbicide in laboratory experiments due to its high efficacy and low cost. It is often used as a positive control in studies examining the effects of other herbicides or chemicals on plant growth and development. However, its widespread use in agriculture has led to concerns about its potential impact on the environment, which may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research on atrazine. One area of focus is the development of alternative herbicides that are less harmful to the environment and non-target organisms. Another area of focus is the development of more effective methods for removing atrazine from contaminated soil and water. Finally, there is a need for more research on the long-term effects of atrazine exposure on human health and the environment, particularly in areas where it is heavily used in agriculture.

Méthodes De Synthèse

Atrazine is synthesized through a multi-step process that involves the reaction of cyanuric chloride with isopropyl amine, followed by the reaction with 4-methyl aniline and finally chlorination with thionyl chloride. The resulting compound is purified and crystallized to obtain pure atrazine.

Applications De Recherche Scientifique

Atrazine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be highly effective in controlling weeds in crops, leading to increased yields and improved crop quality. However, there have been concerns about its potential impact on non-target organisms, such as wildlife and aquatic species. Studies have shown that atrazine can persist in the environment and can be transported through air, water, and soil, leading to contamination of ecosystems.

Propriétés

IUPAC Name |

6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN5/c1-8(2)15-12-17-11(14)18-13(19-12)16-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNHWRSYTPAGDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)

![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)

![2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)

![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)